N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide

Catalog No.
S12636464
CAS No.
M.F
C21H24N4O2
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benz...

Product Name

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide

IUPAC Name

N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c1-15(2)14-25-21(27)18-13-17(11-12-19(18)23-24-25)22-20(26)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-13,15H,6,9-10,14H2,1-2H3,(H,22,26)

InChI Key

BXPOFQNKFMFSSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)CCCC3=CC=CC=C3)N=N1

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide is a synthetic compound characterized by its unique structure that includes a benzotriazine moiety. This compound is notable for its potential biological activities, particularly in modulating specific biological pathways. The compound features a 4-phenylbutanamide group and a 3-(2-methylpropyl) substituent, which contribute to its chemical properties and biological interactions.

Typical of amides and ketones. Notably, it may participate in:

  • Nucleophilic substitutions: The carbonyl group in the amide can react with nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction reactions: The ketone functionality may be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for further study.

Research indicates that compounds similar to N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide exhibit activity against various biological targets. Specifically, this compound has been studied for its potential role as a modulator of GPR139, a receptor implicated in several physiological processes. The modulation of such receptors can influence metabolic pathways and may have implications in treating disorders related to metabolism and neurobiology .

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide typically involves multi-step organic reactions:

  • Formation of the benzotriazine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions: The introduction of the 2-methylpropyl group can be performed via alkylation methods.
  • Amidation: Finally, the 4-phenylbutanamide moiety is introduced through coupling reactions between the benzotriazine derivative and an appropriate amine.

These steps require careful optimization of reaction conditions to maximize yield and purity.

The primary applications of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide lie in pharmacology and medicinal chemistry. Its potential as a therapeutic agent targeting GPR139 suggests applications in:

  • Metabolic disorder treatments: Given its receptor modulation capabilities.
  • Neuropharmacology: Investigating effects on neurological pathways could lead to novel treatments for neurodegenerative diseases.

Interaction studies are crucial for understanding how N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide interacts with biological systems. These studies typically involve:

  • Binding assays: To determine affinity for GPR139 and other potential targets.
  • Cellular assays: Evaluating effects on cell signaling pathways influenced by receptor activation or inhibition.

Such studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural features with N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-(4-Oxo-1,2,3-benzotriazin) derivativesSimilar benzotriazine coreModulators of GPR139
N-(1S)-1-[4-(trifluoromethyl)phenyl]acetamideContains trifluoromethyl groupAnticancer properties
N-(2-Methoxyphenyl)acetamideContains methoxy groupAnalgesic effects

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide is unique due to its specific substituents that may influence its receptor selectivity and pharmacological profile compared to these similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

364.18992602 g/mol

Monoisotopic Mass

364.18992602 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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